molecular formula C8H7N3O2 B1356062 1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 142168-85-2

1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1356062
CAS No.: 142168-85-2
M. Wt: 177.16 g/mol
InChI Key: RHJWPKURFUYZTM-UHFFFAOYSA-N
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Description

1-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system with a methyl group at the 1-position and keto groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). This reaction leads to the formation of the desired pyrido[2,3-d]pyrimidine derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the keto groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which play crucial roles in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.

    Pyrrolo[2,3-d]pyrimidine: Exhibits significant anticancer activity.

Uniqueness: 1-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of keto groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)7(12)10-8(11)13/h2-4H,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJWPKURFUYZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561223
Record name 1-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142168-85-2
Record name 1-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

14.34 g (101.7 mmol) 6-amino-1-methyluracil and 26 mL (108 mmol) 1,1,3,3-tetraethoxypropane are dissolved in a mixture of 250 mL ethanol and 1 liter water and refluxed for 3 hours. After cooling down to room temperature, the precipitated intermediate is isolated by filtration washed with water and dried. 7.71 g of the condensation product of the acetal and the amino group is added to 12.5 mL concentrated sulfuric acid and the mixture is heated to 160° C. After cooling down to room temperature, the mixture is poured into 125 g ice. The crude product precipitates from the medium, is isolated by filtration, washed to neutral pH and dried. 4.84 g of the crude product is dissolved in 2 l refluxing methanol. 300 mL silicagel is added and the mixture is evaporated under reduced pressure. The crude product loaded onto the silicagel is purified by preparative column chromatography using chloroform/methanol 9:1. 3.49 g (19%) 1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is isolated (m.p. 277–285° C., Lit. 285° C.).
Quantity
14.34 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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